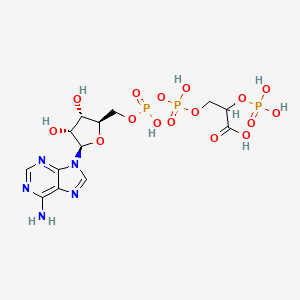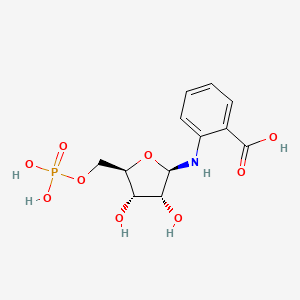
Cymarol
Vue d'ensemble
Description
Cymarol, also known as Strophanthiodol 3-O-β-D-cymaropyranoside, is a compound with biological activity . It has been associated with effects such as positive inotropic effect, modulation of muscle tone, and influence on extracellular potassium and peristaltic movement .
Molecular Structure Analysis
This compound has a complex molecular structure. Its formula is C30H46O9 . The InChI representation of its structure is InChI=1S/C30H46O9/c1- 17- 26 (33) 23 (36- 3) 13- 25 (38- 17) 39- 19- 4- 9- 28 (16- 31) 21- 5- 8- 27 (2) 20 (18- 12- 24 (32) 37- 15- 18) 7- 11- 30 (27,35) 22 (21) 6- 10- 29 (28,34) 14- 19/h12,17,19- 23,25- 26,31,33- 35H,4- 11,13- 16H2,1- 3H3/t17- ,19+,20- ,21+,22- ,23+,25+,26- ,27- ,28+,29+,30+/m1/s1 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a net charge of 0, an average mass of 550.689, and a monoisotopic mass of 550.31418 . These properties can influence how this compound interacts with other substances and its behavior in different environments .
Applications De Recherche Scientifique
Antiangiogenic Properties : Cymarol, along with other compounds, was found to exhibit potent cytotoxicity against human lung carcinoma cell lines while being inactive on murine leukemic cells. This suggests potential applications in cancer treatment due to its antiangiogenic properties (You et al., 2003).
Metabolism Studies : The metabolism of the prodrug diacetylthis compound was studied in rats. It was found that diacetylthis compound is rapidly metabolized and excreted, indicating that while it is rapidly absorbed, its rapid elimination may limit its therapeutic benefit (Boutagy & Thomas, 1977).
Excretion and Binding : A study on the excretion pathways and serum protein binding of this compound in humans revealed that a significant portion of the drug is excreted in the bile, with only a small percentage being chloroform-extractable. This suggests a high biliary excretion and a notable degree of serum protein binding (Gundert-Remy et al., 1978).
Application in Traditional Medicine : An appetite suppressant compound was isolated from Hoodia species, including a structure related to this compound. This highlights the use of this compound-related compounds in traditional medicine for appetite suppression (van Heerden et al., 2007).
Mécanisme D'action
While the specific mechanism of action for Cymarol is not detailed in the available resources, it’s known that similar compounds often work by interacting with biological systems in specific ways. For instance, Dicoumarol, another coumarin-like compound, works by inhibiting the hepatic synthesis of vitamin K-dependent coagulation factors .
Propriétés
IUPAC Name |
3-[(3S,5S,8R,9S,10R,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,17,19-23,25-26,31,33-35H,4-11,13-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKQVDYSPWCVGM-ZNDDOCHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)CO)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
465-84-9 | |
| Record name | (3β,5β)-3-[(2,6-dideoxy-3-O-methyl-β-D-ribo-hexopyranosyl)oxy]-5,14,19-trihydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.699 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B1203565.png)
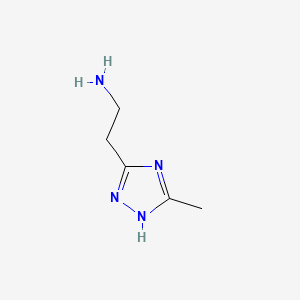
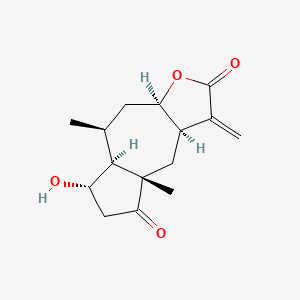
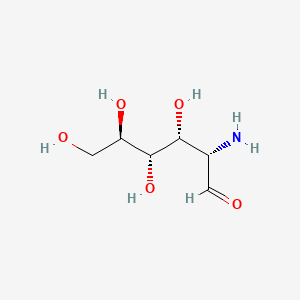


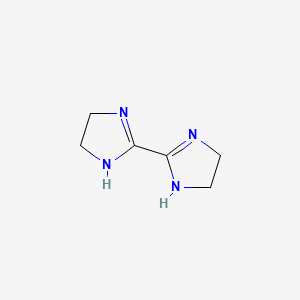
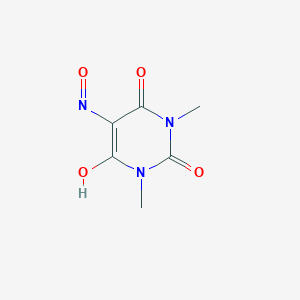
![7-Chloro-8-methyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1203577.png)
